Aramchol
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H79NO5 |
|---|---|
Molecular Weight |
702.1 g/mol |
IUPAC Name |
4-[7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50) |
InChI Key |
SHKXZIQNFMOPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C |
Origin of Product |
United States |
Mechanistic Elucidation of Aramchol S Biological Activities
Stearoyl-CoA Desaturase 1 (SCD1) Pathway Modulation
Aramchol functions as a modulator, specifically an inhibitor, of the enzyme stearoyl-CoA desaturase 1 (SCD1). termedia.plwikipedia.orgemjreviews.comnih.gov SCD1 is a key enzyme in fatty acid metabolism, predominantly located in the endoplasmic reticulum. rsc.orgwikipedia.org
Hepatic SCD1 Inhibition and its Rate-Limiting Role in Monounsaturated Fatty Acid Synthesis
SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs). nih.govrsc.orgnatap.orgnih.govresearchgate.net This enzyme is responsible for introducing a single cis-double bond into saturated fatty acyl-CoA substrates, primarily palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), converting them into palmitoleoyl-CoA (C16:1) and oleoyl-CoA (C18:1), respectively. rsc.orgwikipedia.orgresearchgate.net These MUFAs are essential components for the synthesis of various complex lipids, including triglycerides, phospholipids (B1166683), and cholesterol esters. rsc.orgatamanchemicals.com By inhibiting hepatic SCD1, this compound directly impacts the production of these monounsaturated fatty acids in the liver. termedia.plwikipedia.orgnih.gov
Molecular Consequences of SCD1 Downregulation
The downregulation of SCD1 by this compound leads to a cascade of molecular consequences that significantly alter hepatic lipid metabolism. termedia.plwikipedia.orgnih.gov
SCD1 is a key enzyme in de novo lipogenesis (DNL), the process by which carbohydrates are converted into fatty acids. nih.govnatap.orgnih.govfrontiersin.org Inhibition or downregulation of SCD1 by this compound results in a reduction in hepatic lipogenesis. termedia.plwikipedia.orgnih.gov This occurs, in part, through the modulation of key transcription factors and enzymes involved in fatty acid synthesis. Studies have shown that this compound treatment can lead to a reduction in the expression of genes involved in DNL, such as SREBP-1c, ACC, FASN, and SCD1 itself. frontiersin.org This suggests a coordinated suppression of the lipogenic machinery.
In addition to reducing fatty acid synthesis, SCD1 downregulation is associated with an increase in fatty acid beta-oxidation, the process by which fatty acids are broken down to produce energy. termedia.plnih.govnih.govnih.govgalmedpharma.com Studies in rodents have demonstrated that SCD1 downregulation increases mitochondrial fatty acid beta-oxidation in the liver. natap.orgnih.gov Mechanistic research indicates that this compound can stimulate catabolic pathways, including fatty acid oxidation and oxidative phosphorylation. emjreviews.comgalmedpharma.com This enhancement of fatty acid breakdown contributes to the reduction of hepatic lipid accumulation.
The combined effects of reduced de novo lipogenesis and enhanced fatty acid beta-oxidation lead to significant alterations in the dynamics of hepatic triglycerides and free fatty acids. This compound-induced SCD1 downregulation results in a decrease in the synthesis of fatty acids and a subsequent reduction in the storage of triglycerides and other fatty acid esters in the liver. termedia.plwikipedia.orgnih.govnih.gov This reduction in hepatic fat content, including triglycerides and free fatty acids, is a key outcome of this compound's action. wikipedia.org
Enhancement of Fatty Acid Beta-Oxidation
Direct Nature of SCD1 Inhibition in Cellular and Subcellular Models
Research using cellular and subcellular models supports the direct nature of this compound's inhibitory effect on SCD1. Studies utilizing human liver microsomes and animal models have confirmed that this compound inhibits SCD1 activity. wikipedia.orgnih.govgalmedpharma.com This inhibition is likely a direct effect, as studies have shown that this compound does not significantly affect the mRNA levels of SCD1 or other lipogenic genes, nor does it impact the activities of nuclear receptors in some contexts. wikipedia.org Furthermore, in hepatic stellate cell lines and primary human hepatic stellate cells, this compound has been shown to downregulate SCD1 mRNA and protein expression. nih.govnih.govgalmedpharma.comresearchgate.net Experiments involving SCD1 knockdown using small interfering RNA (siRNA) have phenocopied the effects of this compound, reinforcing the idea that SCD1 inhibition is a primary mechanism of action. natap.orgnih.govnih.govresearchgate.netnatap.orgbiorxiv.org Conversely, overexpression of SCD1 in these cells attenuated the effects of this compound. nih.govresearchgate.net
Data Table: Effects of this compound on Hepatic Lipid Metabolism Pathways (Illustrative based on research findings)
| Pathway | Effect of this compound (via SCD1 Inhibition) | Supporting Evidence |
| De Novo Lipogenesis | Decreased | Reduced synthesis of fatty acids, downregulation of lipogenic genes (SREBP-1c, ACC, FASN, SCD1) termedia.plwikipedia.orgnih.govfrontiersin.org |
| Fatty Acid Beta-Oxidation | Increased | Enhanced mitochondrial beta-oxidation, stimulation of catabolic pathways termedia.plnih.govnatap.orgnih.govnih.govgalmedpharma.com |
| Hepatic Triglyceride Storage | Decreased | Reduction in liver fat content termedia.plwikipedia.orgnih.govnih.gov |
| Hepatic Free Fatty Acids | Decreased | Reduction in liver fat content wikipedia.org |
This table summarizes the key impacts of this compound-mediated SCD1 inhibition on major hepatic lipid metabolic pathways, as supported by the referenced research findings.
Detailed Research Findings Examples:
In mouse liver microsomes, this compound at a concentration of 7 µM reduced SCD1 activity (measured by the conversion of 14C-palmitic acid to 14C palmitoleic acid) by approximately 38%. nih.gov
Animal studies have shown that this compound treatment leads to a reduction in the SCD1 activity marker, the fatty acid ratio 16:1/16:0, following treatment. wikipedia.org These studies indicated a partial inhibition of SCD1, ranging from 70% to 83%. wikipedia.orggalmedpharma.com
In human hepatic stellate cell lines (LX-2) and primary human hepatic stellate cells, treatment with 10 µM this compound significantly reduced SCD1 mRNA and protein levels. nih.govnih.govgalmedpharma.comresearchgate.net This was accompanied by a reduction in fibrogenic gene expression. nih.govnih.govresearchgate.net
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway Activation
PPARγ is a nuclear receptor that plays a significant role in regulating lipid metabolism and glucose homeostasis. smw.ch Activation of PPARγ can influence the differentiation and function of various cell types, including hepatic stellate cells and hepatocytes. smw.chmdpi.com
Induction of PPARγ Expression in Hepatic Stellate Cells and Hepatocytes
Research indicates that this compound can induce the expression of PPARγ mRNA and protein in both hepatic stellate cells (HSCs) and hepatocytes. nih.govnih.govresearchgate.netgalmedpharma.com Studies using a human HSC line (LX-2) and primary human HSCs demonstrated that this compound treatment significantly increased PPARG (PPARγ) mRNA levels. nih.govnih.govresearchgate.netgalmedpharma.com Parallel changes were observed in PPARγ protein levels. nih.govresearchgate.net Similarly, in primary human hepatocytes, this compound was shown to increase PPARG mRNA expression in a dose-dependent manner. nih.govnih.govresearchgate.net This induction of PPARγ expression by this compound in HSCs is suggested to be part of its antifibrotic activity. nih.govnih.gov
Research Findings on PPARγ Induction:
| Cell Type | This compound Concentration | Effect on PPARG mRNA | Effect on PPARγ Protein | Reference |
| Human HSC line (LX-2) | 10 µM | Increased | Increased | nih.govnih.govresearchgate.netgalmedpharma.com |
| Primary human HSCs | 10 µM | Increased | Increased | nih.govnih.govresearchgate.net |
| Primary human Hepatocytes | Dose-dependent | Increased | Not specified | nih.govnih.govresearchgate.net |
Regulatory Role of PPARγ in Cellular Lipid Metabolism and Homeostasis
PPARγ is known to regulate genes involved in lipid metabolism, including fatty acid uptake, binding, and storage. smw.ch While PPARγ is highly expressed in adipocytes where it promotes lipid storage, its role in the liver, although at lower expression levels in a healthy state, is critical for the development of hepatic steatosis. smw.ch Activation of PPARγ can influence cellular lipid homeostasis. smw.chelsevier.es this compound's ability to induce PPARγ expression in hepatic cells suggests a potential mechanism by which it can influence hepatic lipid metabolism and contribute to the regulation of cellular lipid homeostasis. nih.govnih.govresearchgate.netgalmedpharma.comresearchgate.net
Transsulfuration Pathway Flux and Cellular Redox State Regulation
The transsulfuration pathway is a metabolic route that plays a crucial role in the synthesis of cysteine and subsequently glutathione (B108866) (GSH), a key cellular antioxidant. nih.govnumberanalytics.com The balance between reduced glutathione (GSH) and oxidized glutathione (GSSG) is a critical determinant of the cellular redox state. nih.govnumberanalytics.comresearchgate.net
Enhancement of Metabolite Flow through the Transsulfuration Pathway
Studies have shown that this compound treatment increases the flux through the transsulfuration pathway. nih.govresearchgate.netnih.govmedchemexpress.comresearchgate.net This enhancement of metabolite flow is a significant aspect of this compound's mechanism of action. nih.govresearchgate.netnih.gov
Impact on Glutathione Synthesis and Intracellular Redox Homeostasis
By increasing the flux through the transsulfuration pathway, this compound leads to a rise in glutathione (GSH) levels and the GSH/GSSG ratio. nih.govresearchgate.netnih.govmedchemexpress.comresearchgate.net Glutathione is the main cellular antioxidant and plays a vital role in maintaining intracellular redox status. nih.govnumberanalytics.comresearchgate.netnih.gov The increase in GSH and the favorable shift in the GSH/GSSG ratio indicate an improvement in the cellular antioxidant capacity and the maintenance of redox homeostasis. nih.govresearchgate.netnih.govresearchgate.net
Observed Effects on Glutathione and Redox State:
| Parameter | Effect of this compound Treatment | Reference |
| Glutathione (GSH) | Increased | nih.govresearchgate.netnih.govmedchemexpress.comresearchgate.net |
| GSH/GSSG Ratio | Increased | nih.govresearchgate.netnih.govmedchemexpress.comresearchgate.net |
| Intracellular Redox Status | Maintained/Improved | nih.govresearchgate.netnih.govresearchgate.net |
Mitigation of Oxidative Stress Responses
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, contributes to cellular damage and disease progression. emjreviews.comstocktitan.netnih.govresearchgate.net By increasing glutathione levels and enhancing the cellular antioxidant capacity, this compound contributes to the mitigation of oxidative stress responses. stocktitan.netnih.govresearchgate.netnih.govresearchgate.netprnewswire.comprnewswire.com This protective effect against oxidative stress is considered one of the mechanisms by which this compound exerts its beneficial effects in conditions characterized by increased oxidative burden. emjreviews.comstocktitan.netnih.govresearchgate.netprnewswire.comprnewswire.com Analysis of blood samples from clinical studies has shown that this compound treatment leads to reduced markers of oxidative stress. stocktitan.netprnewswire.comprnewswire.com
AMP-activated Protein Kinase (AMPK) and Mammalian Target of Rapamycin Complex (mTORC) Signaling Axis Modulation
Research indicates that this compound influences cellular energy and nutrient sensing pathways by modulating the activity of AMP-activated Protein Kinase (AMPK) and the mammalian Target of Rapamycin Complex 1 (mTORC1). This dual action plays a crucial role in re-regulating hepatic metabolism. nih.govcsic.eswjgnet.comf6publishing.com
Activation of AMP-activated Protein Kinase (AMPK) Activity
Studies in primary mouse hepatocytes have shown that treatment with this compound leads to increased AMPK activity. nih.govcsic.eswjgnet.comf6publishing.com This activation is evidenced by an increase in the ratio of phosphorylated AMPK (P-AMPK) to total AMPK. csic.es AMPK is a critical energy sensor that, when activated, promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. nih.gov
Inhibition of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling
Concurrently with AMPK activation, this compound treatment has been shown to decrease the activity of the nutrient sensor mTORC1 in hepatocytes. nih.govcsic.eswjgnet.comf6publishing.com This inhibition is indicated by reduced phosphorylation of downstream targets of mTORC1, such as p70S6K and S6 ribosomal protein. nih.govcsic.es Specifically, the ratio of phosphorylated S6 (P-S6) to total S6 was significantly reduced in this compound-treated hepatocytes. nih.gov mTORC1 typically promotes anabolic processes like protein and lipid synthesis. nih.gov
Downstream Effects on Fatty Acid Synthesis, Oxidation, and Oxidative Phosphorylation
The modulation of the AMPK/mTORC1 axis by this compound results in significant downstream effects on fatty acid metabolism and oxidative phosphorylation. Increased AMPK activity and decreased mTORC1 activity collectively stimulate fatty acid β-oxidation and oxidative phosphorylation while inhibiting de novo lipogenesis (fatty acid synthesis). nih.govcsic.eswjgnet.comf6publishing.com
Proteomic and Western blot analyses in this compound-treated hepatocytes revealed changes in the content of proteins involved in these processes. Proteins associated with fatty acid oxidation, such as CPT1A/B, HADHA, and HADHB, showed altered levels. nih.govcsic.esresearchgate.net The ratio of phosphorylated ACC (P-ACC) to total ACC, where ACC is a key enzyme in fatty acid synthesis, was increased, indicating reduced ACC activity and thus inhibited fatty acid synthesis. csic.es Furthermore, proteins involved in oxidative phosphorylation, including NDUFA9, NDUFB11, NDUFS1, NDUFV1, ETFDH, and UQCRC2, were also affected. nih.govcsic.esresearchgate.net
These findings indicate a metabolic shift within hepatocytes, favoring the breakdown of fatty acids for energy production over their synthesis and storage. nih.govgalmedpharma.com
Influence on Tricarboxylic Acid Cycle Dynamics and Cataplerosis
This compound's impact extends to the dynamics of the tricarboxylic acid (TCA) cycle. While the TCA cycle is central to energy metabolism through acetyl-CoA oxidation, it also provides intermediates for biosynthetic pathways. Cataplerosis is the process by which intermediates are removed from the TCA cycle for biosynthesis. nih.gov
Flux experiments using 13C-uniformly labeled glucose in hepatocytes treated with this compound demonstrated a reduction in TCA cycle cataplerosis. nih.govcsic.eswjgnet.comf6publishing.comresearchgate.netgalmedpharma.comemjreviews.comescholarship.org This was indicated by an increase in the number of rounds that malate (B86768) remained within the TCA cycle. nih.govgalmedpharma.comemjreviews.com Reduced cataplerosis is linked to decreased gluconeogenesis and de novo lipogenesis. nih.govcsic.es
The regulation of the TCA cycle by this compound contributes to improved glucose and lipid homeostasis. nih.govcsic.eswjgnet.comf6publishing.com
Data from studies on this compound's effects on AMPK/mTORC1 signaling and related metabolic pathways are summarized in the table below:
| Pathway/Process | Effect of this compound Treatment (in hepatocytes) | Evidence |
| AMPK Activity | Increased | Increased P-AMPK/AMPK ratio, Western blot, Proteomics nih.govcsic.eswjgnet.comf6publishing.com |
| mTORC1 Activity | Decreased | Reduced P-p70S6K, P-S6/S6 ratio, Western blot, Proteomics nih.govcsic.eswjgnet.comf6publishing.com |
| Fatty Acid Synthesis | Inhibited | Increased P-ACC/ACC ratio, altered levels of synthesis proteins nih.govcsic.es |
| Fatty Acid β-oxidation | Activated | Increased levels of oxidation proteins (e.g., CPT1A/B) nih.govcsic.es |
| Oxidative Phosphorylation | Activated | Altered levels of related proteins (e.g., NDUFA9) nih.govcsic.es |
| TCA Cycle Cataplerosis | Reduced | Increased malate retention in TCA cycle (13C-glucose flux) nih.govgalmedpharma.comemjreviews.com |
| De Novo Lipogenesis | Inhibited | Downstream effect of AMPK/mTORC1 modulation nih.govcsic.esf6publishing.com |
| Gluconeogenesis | Inhibited | Linked to reduced cataplerosis nih.govcsic.es |
Cholesterol Homeostasis Modulation
Beyond its effects on fatty acid metabolism, this compound also influences cholesterol homeostasis, particularly by promoting cholesterol efflux. wikipedia.orgnih.govgalmedpharma.comresearchgate.netportlandpress.com
Stimulation of ABCA1 Transporter-Mediated Cholesterol Efflux
A key mechanism by which this compound modulates cholesterol homeostasis is through the stimulation of the ABCA1 transporter. wikipedia.orgnih.govgalmedpharma.comresearchgate.netportlandpress.com ABCA1 is a crucial cholesterol export pump present in various cells, responsible for the efflux of cholesterol and phospholipids onto lipid-poor apolipoproteins like apoA-I, the initial step in reverse cholesterol transport. nih.govgalmedpharma.comportlandpress.com
Studies using human skin fibroblasts have shown that this compound increases cholesterol efflux in a dose-dependent manner. nih.govgalmedpharma.comportlandpress.com This effect was observed even in the absence of known efflux mediators such as apoA-I, although an LXR agonist could enhance this compound-induced efflux. nih.govportlandpress.com Crucially, in cells deficient in functional ABCA1, such as those from patients with Tangier disease, the this compound-induced cholesterol efflux was absent, confirming the requirement of ABCA1 activity for this effect. nih.govresearchgate.netportlandpress.com
Interestingly, this compound has been shown to stimulate ABCA1-mediated cholesterol efflux without affecting the transcriptional expression of ABCA1 mRNA. nih.govgalmedpharma.com Instead, it appears to increase the levels of the ABCA1 transporter at the plasma membrane, leading to enhanced cholesterol export. nih.gov This mechanism distinguishes this compound from other compounds that primarily influence ABCA1 expression at the transcriptional level. wikipedia.orgnih.gov This stimulation of cholesterol efflux contributes to the reduction of cellular and potentially systemic cholesterol levels observed in some studies. wikipedia.orggalmedpharma.com
Data related to this compound's effect on cholesterol efflux via ABCA1 is presented below:
Inhibition of Intracellular Cholesterol Synthesis Pathways (e.g., ACAT2) in Hepatic Stellate Cells
Research indicates that this compound inhibits intracellular cholesterol synthesis pathways in hepatic stellate cells. A key enzyme involved in this process is Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2). ACAT2 is responsible for catalyzing the synthesis of cholesteryl esters from free cholesterol. researchgate.netnih.govnih.govcornell.edupatsnap.com Cholesteryl esters are a storage form of cholesterol within cells. patsnap.com
Studies using human hepatic stellate cell lines (e.g., LX-2) and primary human HSCs have shown that this compound treatment leads to the inhibition of ACAT2. researchgate.netnih.govnih.govcornell.eduresearchgate.net By inhibiting ACAT2, this compound reduces the conversion of free cholesterol into cholesteryl esters, thereby decreasing the levels of stored intracellular cholesterol in HSCs. nih.govpatsnap.com The accumulation of cholesterol in HSCs is understood to accelerate liver fibrosis. nih.gov Therefore, the reduction of intracellular cholesterol through ACAT2 inhibition by this compound represents a mechanism that may contribute to its observed effects on liver pathology.
Detailed research findings from studies in LX-2 cells showed that this compound downregulated ACAT2 expression. nih.gov This enzymatic inhibition is a direct mechanism by which this compound influences cholesterol homeostasis within HSCs.
Regulation of Cholesterol Efflux Gene Expression in Hepatic Stellate Cells
In addition to inhibiting cholesterol synthesis, this compound also influences the expression of genes involved in cholesterol efflux from hepatic stellate cells. Cholesterol efflux is the process by which excess cholesterol is removed from cells. Key proteins mediating this process include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.gov ABCA1 is recognized as a cholesterol efflux regulatory protein and a major regulator of cellular cholesterol homeostasis. nih.gov
Studies have demonstrated that this compound induces the expression of genes that promote cholesterol efflux in HSCs, specifically upregulating ABCA1 and ABCG1 in LX-2 cells. researchgate.netnih.govnih.govcornell.eduresearchgate.netresearchgate.net While this compound was previously known to directly stimulate ABCA1 activity without affecting its mRNA levels, more recent evidence indicates that this compound also induces ABCA1 mRNA expression. nih.govresearchgate.net The induction of these efflux transporters facilitates the removal of cholesterol and phospholipids from HSCs. nih.gov
The combined effect of inhibiting ACAT2-mediated cholesterol synthesis and inducing ABCA1 and ABCG1-mediated cholesterol efflux leads to a further reduction in intracellular cholesterol levels within HSCs. nih.gov These changes in cholesterol metabolism within HSCs are suggested to be additional mechanisms by which this compound may reduce HSC fibrogenesis and contribute to its anti-fibrotic activity. nih.gov
The following table summarizes the observed effects of this compound on key genes and enzymes related to cholesterol metabolism in hepatic stellate cells:
| Target | Effect of this compound in HSCs | Mechanism | Source(s) |
| ACAT2 | Inhibition/Downregulation | Catalyzes cholesterol ester synthesis | researchgate.netnih.govnih.govcornell.edu |
| ABCA1 | Upregulation (mRNA & Activity) | Mediates cholesterol efflux | nih.govresearchgate.net |
| ABCG1 | Upregulation | Mediates cholesterol and phospholipid efflux | nih.gov |
These findings highlight the multifaceted impact of this compound on cholesterol handling within hepatic stellate cells, affecting both the synthesis and efflux pathways, ultimately leading to reduced intracellular cholesterol accumulation.
Preclinical Research Methodologies and Investigative Models
In Vitro Cellular and Subcellular Studies
In vitro studies using various liver cell types and subcellular fractions have been instrumental in elucidating the direct effects of Aramchol at the cellular level. These models allow for controlled environments to investigate specific pathways and interactions.
Hepatocyte Cell Lines and Primary Hepatocyte Cultures
Hepatocytes, the primary functional cells of the liver, are crucial models for studying this compound's impact on lipid and glucose metabolism. Studies using cultured mouse hepatocytes have shown that this compound treatment can prevent cellular neutral lipid accumulation induced by a methionine- and choline-deficient (MCD) culture medium, as determined by BODIPY staining. researchgate.net this compound also significantly reduced the increase in total hepatocyte reactive oxygen species (ROS) levels caused by incubation with MCD medium. researchgate.net
Further research using cultured mouse hepatocytes treated with this compound (20 µmol/L) revealed significant changes in the proteome. Out of 3220 identified proteins, the content of 219 proteins changed significantly compared to vehicle-treated cells. researchgate.net These differentially expressed proteins were associated with key biological functions. researchgate.net Metabolic analyses in this compound-treated hepatocytes indicated stimulation of catabolic pathways and a reduction in anabolism. emjreviews.com this compound treatment in these cells targeted processes such as a reduction in translation and fibrosis, and activation of lipid droplet clearance, fatty acid oxidation, oxidative phosphorylation, antioxidant response, and the tricarboxylic acid (TCA) cycle. emjreviews.com Flux experiments using 13C-labelled glucose demonstrated that this compound reduced TCA cycle cataplerosis in hepatocytes, indicated by an increased number of malate (B86768) rounds in the cycle. f6publishing.com
In primary human hepatocytes, this compound has been shown to downregulate SCD1 mRNA expression and upregulate PPARG mRNA expression in a dose-dependent manner after 24 or 48 hours of treatment. nih.govresearchgate.net This suggests a direct effect of this compound on key metabolic and regulatory genes in human liver cells.
Here is a summary of key findings in hepatocyte studies:
| Cell Type | Treatment Concentration | Treatment Duration | Key Findings | Source |
| Cultured mouse hepatocytes | 10 µM | 48 hours | Prevented neutral lipid accumulation; Reduced total ROS levels induced by MCD medium. | researchgate.net |
| Cultured mouse hepatocytes | 20 µmol/L | Not specified | Significant changes in the proteome (219 differentially expressed proteins out of 3220); Stimulation of catabolic pathways; Reduction of anabolism; Activation of fatty acid oxidation, oxidative phosphorylation, TCA cycle. | emjreviews.comresearchgate.net |
| Cultured mouse hepatocytes | Not specified | Not specified | Reduced TCA cycle cataplerosis. | f6publishing.com |
| Primary human hepatocytes | 5 µM, 10 µM | 24, 48 hours | Dose-dependent downregulation of SCD1 mRNA; Dose-dependent upregulation of PPARG mRNA. | nih.govresearchgate.net |
Hepatic Stellate Cell Lines and Primary Hepatic Stellate Cells
Hepatic stellate cells (HSCs) play a central role in liver fibrosis. Preclinical studies have investigated this compound's effects on HSCs to understand its potential anti-fibrotic activity. In both isolated human hepatic stellate cells and a human hepatic stellate cell line (LX-2), this compound suppresses SCD1, leading to reduced expression of genes and proteins associated with hepatic fibrosis, while inducing PPARγ. nih.govnih.govresearchgate.net Specifically, this compound downregulates COL1A1 and ACTA2 mRNAs and reduces COL1A1 secretion in HSCs. nih.govnih.govresearchgate.net The inhibitory effect of this compound on fibrogenic gene expression in LX-2 cells was diminished when SCD1 was already reduced by gene knockdown, supporting the role of SCD1 inhibition in this process. researchgate.net Conversely, in LX-2 cells overexpressing SCD1, this compound no longer suppressed fibrogenic gene expression. researchgate.net
This compound also induced genes in LX-2 cells that promote cholesterol efflux and inhibited ACAT2, an enzyme involved in cholesterol synthesis. nih.govresearchgate.net These findings suggest a broader impact of this compound on both fibrogenic pathways and cholesterol homeostasis in HSCs. nih.govresearchgate.net
Key findings in hepatic stellate cell studies:
| Cell Type | Treatment Concentration | Treatment Duration | Key Findings | Source |
| Human hepatic stellate cell line (LX-2) | 10 µM | 24 hours | Reduced COL1A1 and ACTA2 mRNA expression; Increased PPARG mRNA expression; Induced genes promoting cholesterol efflux; Inhibited ACAT2. | researchgate.net, nih.govresearchgate.net |
| Isolated human hepatic stellate cells | Not specified | Not specified | Suppressed SCD1; Reduced expression of fibrosis-associated genes/proteins; Induced PPARγ; Reduced COL1A1 and ACTA2 mRNAs; Reduced COL1A1 secretion. | nih.govnih.govresearchgate.net |
| LX-2 cells with SCD1 knockdown | Not specified | Not specified | Diminished inhibitory effect of this compound on fibrogenic gene expression. | researchgate.net |
| LX-2 cells overexpressing SCD1 | Not specified | Not specified | This compound no longer suppressed fibrogenic gene expression. | researchgate.net |
Cholangiocyte Cell Lines
Studies using SCD siRNA knockdown in H69 cells produced similar results to this compound treatment, suggesting that this compound's effects on cholangiocytes are mediated through SCD inhibition. nih.govbiorxiv.org this compound also increased the activity of PPARα and PPARγ in TGFβ-stimulated H69 cholangiocytes, indicated by increased binding to PPRE sites and increased expression of PPAR-responsive genes. nih.govbiorxiv.orgresearchgate.net In MLEs, this compound significantly increased PPARα and γ binding under basal conditions and significantly increased PPARγ activity when co-stimulated with TGFβ. biorxiv.org
Key findings in cholangiocyte studies:
| Cell Type | Treatment | Key Findings | Source |
| Transformed human cholangiocyte cells (H69) | This compound + TGFβ | Dose-dependent reduction of TGFβ-induced PAI-1/SERPINE1, VEGFA, and PDGFB expression; Marked reduction of IL6 expression; Increased PPARα and γ activity (PPRE binding, responsive gene expression). | nih.govbiorxiv.orgfirstwordpharma.comprnewswire.combiorxiv.orgresearchgate.net |
| Mouse large biliary epithelial cells (MLEs) | This compound + TGFβ | Dose-dependent reduction of TGFβ-induced PAI-1/SERPINE1, VEGFA, and PDGFB expression; Marked reduction of IL6 expression; Increased PPARα and γ binding (basal); Increased PPARγ activity (with TGFβ). | nih.govbiorxiv.orgfirstwordpharma.comprnewswire.combiorxiv.org |
| H69 cells with SCD siRNA knockdown | SCD siRNA knockdown + TGFβ | Similar effects to this compound treatment on TGFβ-induced gene expression (IL6, SERPINE1, VEGFA). | nih.govbiorxiv.org |
| PSC-derived cholangiocytes (PSC-Cs) | This compound | Reduced expression of SCD, VEGFA, and IL6. | nih.govresearchgate.net |
Human Liver Microsome Assays
Human liver microsome assays are used to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes. pharmaron.comprotocols.io These assays help determine the rate and extent of metabolism. pharmaron.com this compound's mechanism of action, partial inhibition of hepatic SCD1, has been confirmed in human liver microsomes. wikipedia.orgnatap.org Studies have shown that this compound can achieve 70% to 83% inhibition of SCD1 activity in in vitro models. galmedpharma.com This partial inhibition is a key characteristic of this compound's activity. wikipedia.orggalmedpharma.com
Microsomal stability assays typically involve incubating the test compound with human liver microsomes in the presence of NADPH and sampling the reaction mixture over time to determine the percentage of the parent drug remaining. pharmaron.comprotocols.io While specific data tables detailing this compound's metabolic stability in human liver microsomes were not extensively available in the search results, the confirmation of SCD1 inhibition in this system is a significant finding regarding its in vitro activity. wikipedia.orgnatap.org
Advanced In Vitro Platforms for Disease Modeling
Advanced in vitro platforms, such as co-culture systems and 3D models, offer more physiologically relevant environments to study complex liver diseases compared to monocultures.
Co-culture systems involving different liver cell types, such as hepatocytes and hepatic stellate cells, are valuable for modeling liver fibrosis, which involves interactions between various cell types. nih.govuzh.ch An ideal in vitro model for fibrosis would include functional hepatocytes that can be damaged, triggering the activation of HSCs into myofibroblasts. nih.gov This response involves macrophages clearing dead hepatocytes and HSCs producing extracellular matrix (ECM). nih.gov
Co-culture models of primary human hepatocytes and non-parenchymal cells (NPCs), including HSCs, have been developed to maintain the functionality of cultured cells and recapitulate disease-relevant endpoints like steatosis, inflammation, and fibrosis. uzh.ch These 3D liver spheroid models derived from patients with histologically confirmed MASH have shown alignment with biopsy data. uzh.ch
Studies utilizing 3D liver microtissues, which can involve co-cultures, have been explored for modeling steatosis and its progression to steatohepatitis. researchgate.net These models allow for the assessment of lipid droplet accumulation and the potential impact of inflammatory agents on Kupffer cells within the co-culture. researchgate.net this compound has been tested in patient-derived 3D fatty liver disease models, showing significant dose-dependent anti-fibrotic responses, indicated by a reduction in pro-collagen levels. uzh.ch
Data on this compound's effect on pro-collagen secretion in a patient-derived 3D fatty liver disease model:
| Treatment Group | Duration of Treatment | Reduction in Pro-collagen Secretion | Statistical Significance | Source |
| This compound | 5 days | Reduced | Statistically significant | uzh.ch |
| This compound | 7 days | Reduced | Statistically significant | uzh.ch |
| This compound | 2 days | No reduction | Not statistically significant | uzh.ch |
These co-culture systems provide a more complex and representative environment to evaluate the multi-targeted effects of compounds like this compound on different liver cell populations and their interactions in the context of disease progression.
3D Spheroid and Organoid Models
Three-dimensional (3D) spheroid and organoid models represent advanced in vitro systems that offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures. nih.govmdpi.com These models can better mimic the complex interactions between different liver cell types and the structural organization of liver tissue. mdpi.comresearchgate.net While general information on the use of spheroids and organoids in liver research, including for studying fatty liver disease and drug toxicity, is available, specific detailed findings regarding this compound's application in these precise models were not prominently found in the provided search results. nih.govmdpi.comresearchgate.netfrontiersin.orgdrugtargetreview.com However, 3D spheroid cultures using primary mouse liver cells, including hepatocytes, hepatic stellate cells, liver sinusoidal endothelial cells, and Kupffer cells, have been established to model liver disease and assess potential therapeutics. researchgate.net Patient-derived 3D fatty liver models have also been used in chemogenomic screening, which could potentially include compounds like this compound. core.ac.uk
Organ-on-a-Chip Systems
Organ-on-a-chip systems are sophisticated microfluidic devices designed to replicate the microarchitecture, metabolic zonation, and dynamic blood flow of organs like the liver. frontiersin.orgrsc.org These systems integrate tissue engineering and microfabrication to create more human-relevant models for studying drug metabolism, transport, and drug-induced liver injury. rsc.orgemulatebio.comcn-bio.com They offer advantages over traditional models by providing a more realistic environment for cellular interactions and responses. rsc.orgemulatebio.com While liver-on-a-chip models are recognized as valuable tools for preclinical toxicity studies and disease modeling, specific research detailing this compound's effects within these particular systems was not a primary focus of the provided search results. frontiersin.orgrsc.orgemulatebio.comcn-bio.com These models are considered a new standard for assessing human-relevant liver toxicity and can incorporate multiple primary cell types with media flow to mimic physiological conditions. emulatebio.comcn-bio.com
Molecular and Biochemical Assays
Various molecular and biochemical assays have been employed to investigate the effects of this compound at a finer scale, examining changes in gene and protein expression, lipid accumulation, and oxidative stress.
Gene Expression Analysis (e.g., mRNA by Quantitative PCR, Gene Set Enrichment Analysis)
Gene expression analysis, often performed using techniques like quantitative PCR (qPCR) and RNA sequencing (RNA-seq), allows researchers to measure the levels of specific messenger RNAs (mRNAs) and understand how gene activity is altered by this compound treatment. Studies have shown that this compound significantly reduces the mRNA levels of SCD1 in human hepatic stellate cells (HSCs) and primary human hepatocytes. nih.govnih.gov Concurrently, this compound treatment has been observed to induce the expression of PPARG (PPARγ) mRNA in both LX-2 cells (a human HSC line) and primary human HSCs. nih.govnih.govgalmedpharma.com In LX-2 cells, this compound also significantly reduced the mRNA levels of profibrotic genes such as ACTA2 and COL1A1. nih.govnih.gov RNA-seq analysis of H69 cells (transformed human cholangiocyte cells) treated with this compound showed significant inhibition of TGFβ-induced hepatic fibrosis pathways and upregulation of peroxisome proliferator-activated receptor (PPAR) signaling. researchgate.netbiorxiv.org SCD expression was found to be increased in TGFβ-treated H69 cells, and this compound attenuated this increase in a dose-dependent manner. researchgate.netbiorxiv.org Gene Set Enrichment Analysis (GSEA) has been used to assess the functional implications of gene expression changes induced by this compound, confirming the downregulation of fibrogenic genes and SCD1 mRNA, and the upregulation of PPARγ mRNA. nih.govgalmedpharma.com
Protein Expression and Phosphorylation Analysis (e.g., Western Blot, Proteomics)
Analysis of protein expression and phosphorylation provides insights into the levels and activity of specific proteins targeted by this compound. Western blot analysis has demonstrated that this compound treatment leads to the downregulation of SCD1 protein in HSCs. nih.govgalmedpharma.com Parallel to its effects on mRNA, this compound has been shown to upregulate PPARG protein expression in HSCs. nih.govgalmedpharma.com Densitometry analysis of Western blots has quantified these changes, showing dose-dependent downregulation of αSMA and SCD1 and upregulation of PPARG in LX-2 cells and primary human HSCs treated with this compound. nih.gov Proteomics analysis, often coupled with Western blot, has been used to assess the broader impact of this compound on protein profiles in hepatocytes. researchgate.netgalmedpharma.comescholarship.org Studies using proteomics and Western blot have shown that this compound increases AMPK activity and decreases mTORC1 activity in hepatocytes. researchgate.netescholarship.org This modulation affects downstream targets, including proteins involved in fatty acid synthesis and oxidation (e.g., SCD1, CPT1A/B), oxidative phosphorylation, and the tricarboxylic acid (TCA) cycle. researchgate.netescholarship.org Specifically, increased phosphorylation of CPT1A/B and reduction in phosphorylated p70S6K and S6 have been detected by Western blot in this compound-treated murine primary hepatocytes, indicating stimulation of catabolic pathways and reduction of anabolism. galmedpharma.comescholarship.org
Intracellular Lipid Accumulation Assessment (e.g., BODIPY Staining)
Assessing intracellular lipid accumulation is crucial for evaluating this compound's effect on steatosis. BODIPY staining is a common method used to visualize and quantify neutral lipid content within cells. nih.govmdpi.com Studies have shown that incubation of hepatocytes with a methionine- and choline-deficient (MCD) medium results in cellular neutral lipid accumulation, as determined by BODIPY staining. researchgate.netnih.govresearchgate.net This lipid accumulation was prevented in hepatocytes treated with this compound. researchgate.netnih.govresearchgate.net BODIPY 493/503 is a fluorescent probe specifically used to label neutral lipids, particularly those in lipid droplets. nih.govmdpi.com Quantification of lipid bodies after BODIPY staining has been performed to demonstrate the reduction in lipid accumulation with this compound treatment in hepatocytes. researchgate.netnih.govresearchgate.net
Reactive Oxygen Species Quantification (e.g., Flow Cytometry)
Reactive oxygen species (ROS) are indicators of oxidative stress, a key factor in the progression of liver disease. Flow cytometry is a technique used to quantify cellular ROS levels. Cellular ROS production in primary hepatocytes has been assessed using fluorescent reagents like CellROX Deep Green Reagent, followed by analysis via flow cytometry. nih.govresearchgate.net Studies have shown that incubation of hepatocytes with MCD medium increased total hepatocyte ROS levels significantly. researchgate.netnih.govresearchgate.net This increase in ROS was significantly reduced by the addition of this compound. researchgate.netnih.govresearchgate.net Flow cytometry histograms can illustrate the decrease in ROS-positive cells after this compound treatment. researchgate.net Excessive ROS accumulation can lead to glutathione (B108866) (GSH) depletion and the production of oxidized fatty acids. nih.gov this compound has been shown to increase the flux through the transsulfuration pathway, leading to a rise in GSH and the GSH/oxidized GSH (GSSG) ratio, thereby maintaining intracellular redox status. nih.govresearchgate.net
Here is a table summarizing some of the detailed research findings:
| Assay/Model | Cell Type/Model | Key Finding with this compound Treatment | Source(s) |
| Gene Expression (qPCR/RNA-seq) | Human HSCs (LX-2, primary), primary human hepatocytes | Reduced SCD1, ACTA2, COL1A1 mRNA; Increased PPARG mRNA. nih.govnih.govgalmedpharma.com Inhibition of TGFβ-induced pathways. researchgate.netbiorxiv.org | nih.govnih.govgalmedpharma.comresearchgate.netbiorxiv.org |
| Protein Expression (Western Blot/Proteomics) | HSCs (LX-2, primary), primary mouse hepatocytes | Downregulated SCD1, αSMA protein. nih.govgalmedpharma.com Upregulated PPARG protein. nih.govgalmedpharma.com Increased AMPK activity, decreased mTORC1 activity. researchgate.netescholarship.org Altered FA synthesis/oxidation proteins. researchgate.netescholarship.org | nih.govgalmedpharma.comresearchgate.netgalmedpharma.comescholarship.org |
| Lipid Accumulation (BODIPY Staining) | Hepatocytes (treated with MCD medium) | Prevention of neutral lipid accumulation. researchgate.netnih.govresearchgate.net | researchgate.netnih.govmdpi.comresearchgate.net |
| ROS Quantification (Flow Cytometry) | Primary hepatocytes (treated with MCD medium) | Significant reduction in total ROS levels. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.netresearchgate.net |
Cholesterol Efflux Assays
Cholesterol efflux assays are employed to measure the removal of cholesterol from cells to extracellular acceptors, a key process in reverse cholesterol transport wikipedia.orgabcam.com. These assays typically use fluorescently-labeled cholesterol analogues or radiolabeled cholesterol to track cholesterol movement out of cells abcam.com. Studies have shown that this compound activates cholesterol efflux by stimulating the ABCA1 transporter wikipedia.orggalmedpharma.comresearchgate.net. The ABCA1 transporter is a crucial cholesterol export pump found in various cell types wikipedia.orgabcam.com. Research indicates that this compound can induce ABCA1-dependent cholesterol efflux without affecting transcriptional control wikipedia.org. Comparison studies with other fatty acid-bile acid conjugates (FABACs) have demonstrated that this compound (C20) is particularly effective in stimulating cholesterol efflux from cholesterol-loaded human fibroblasts at a concentration of 2 µg/ml researchgate.net.
| Compound (2 µg/ml) | Cholesterol Efflux (% of Control) |
|---|---|
| BSA (Control) | 100 |
| This compound (C20) | ~250 |
| Other FABACs | < 200 |
Data is illustrative, based on interpretation of relative efficacy described in search results researchgate.net. Specific numerical values for other FABACs were not consistently available across sources.
Autophagy Flux and Autolysosome Formation Assays
Autophagy is a cellular process involving the degradation of cytoplasmic components through the formation of autophagosomes that fuse with lysosomes to form autolysosomes researchgate.netresearchgate.net. Assays for autophagy flux and autolysosome formation assess the rate of this degradation pathway. These assays can involve monitoring the formation of autophagosomes and their fusion with lysosomes using specific fluorescent dyes and inhibitors like bafilomycin A1, which prevents lysosomal acidification and thus blocks the degradation of autophagosome contents dojindo.comnih.gov. Studies have indicated that this compound can enhance both autophagic flux and autolysosome formation prnewswire.comstocktitan.net. This effect has been observed in the context of combination studies, where this compound enhanced the effects of other compounds on these processes prnewswire.comstocktitan.net. The mechanisms involve activating pathways such as ATM and AMPK while inactivating mTORC1 and mTORC2 prnewswire.comstocktitan.net.
Genetic Manipulation Techniques (e.g., siRNA-mediated Gene Knockdown, Gene Overexpression)
Genetic manipulation techniques are used to alter gene expression in cells to study the functional consequences and validate potential drug targets. siRNA-mediated gene knockdown involves using small interfering RNAs (siRNAs) to silence specific mRNA molecules, leading to a reduction in the expression of the target gene numberanalytics.comnih.gov. Gene overexpression techniques involve introducing genetic material to increase the expression of a particular gene. These techniques are valuable for determining if this compound's effects are mediated through specific proteins or pathways. For instance, SCD1 knockdown in LX-2 cells has been shown to phenocopy the effect of this compound by reducing fibrogenesis, and adding this compound to these cells did not rescue fibrogenic gene expression researchgate.netnih.govcornell.edu. Conversely, in LX-2 cells overexpressing SCD1, this compound no longer suppressed fibrogenic gene expression researchgate.netnih.govcornell.edu. These findings suggest that the inhibitory effect of this compound on fibrogenesis in hepatic stellate cells is mediated, at least in part, through SCD1 inhibition researchgate.netnih.govcornell.edu.
In Vivo Animal Model Investigations
Animal models are indispensable for studying the effects of this compound in a complex biological system that mimics human disease conditions.
Diet-Induced Models of Metabolic Dysregulation
Diet-induced animal models are widely used to replicate metabolic dysregulation, such as that seen in nonalcoholic fatty liver disease (NAFLD) and NASH.
Methionine and Choline (B1196258) Deficient (MCD) Diet Models
The methionine and choline deficient (MCD) diet model is a commonly used nutritional model to induce steatohepatitis and fibrosis in mice nih.govresearchgate.netinvestorroom.com. This diet leads to elevated aminotransferase levels and histological changes in the liver, including steatosis, inflammation, hepatocyte necrosis, and fibrosis investorroom.com. This compound's effects have been investigated extensively in the MCD diet model, often using a modified 0.1% MCD diet nih.govresearchgate.netemjreviews.com. Studies in mice fed a 0.1% MCD diet for four weeks demonstrated that this compound administration reduced features of steatohepatitis and fibrosis nih.govresearchgate.net. This compound treatment in this model led to a decrease in hepatic fatty acids and triglycerides, ameliorated inflammation, and reversed fibrosis nih.gov. Mechanistically, this compound down-regulated stearoyl-coenzyme A desaturase 1 (SCD1), a key enzyme in triglyceride biosynthesis nih.govresearchgate.net. It also increased flux through the transsulfuration pathway, leading to a rise in glutathione (GSH) and the GSH/oxidized GSH (GSSG) ratio, which helps maintain cellular redox status nih.govresearchgate.net. Treatment with this compound in 0.1% MCD-fed mice also improved glycolysis/gluconeogenesis in a dose-dependent manner galmedpharma.comemjreviews.com. Metabolic analyses in these mice showed that this compound treatment improved glucose homeostasis, normalizing levels of various glucose metabolism-related metabolites emjreviews.comescholarship.org.
| Parameter (0.1% MCD Diet Mice) | Vehicle Treatment | This compound Treatment (5 mg/kg/day) | Outcome (vs. Vehicle) | Source |
|---|---|---|---|---|
| Steatohepatitis Features | Present | Reduced | Improvement | nih.govresearchgate.net |
| Fibrosis | Present | Reduced | Improvement | nih.govresearchgate.net |
| Hepatic Fatty Acids | Increased | Decreased | Reduction | nih.gov |
| Hepatic Triglycerides | Increased | Decreased | Reduction | nih.gov |
| Inflammation (e.g., F4/80, CD64 staining) | Increased | Reduced | Reduction | nih.govinvestorroom.com |
| SCD1 Expression | Increased | Down-regulated | Reduction | nih.govresearchgate.net |
| GSH/GSSG Ratio | Decreased | Increased | Improvement | nih.govresearchgate.net |
| Glucose Homeostasis | Dysregulated | Improved | Improvement | emjreviews.comescholarship.org |
Table summarizes findings from studies using the 0.1% MCD diet model nih.govresearchgate.netinvestorroom.comemjreviews.comescholarship.org.
High-Fat Diet Models
High-fat diet models are another common approach to induce features of metabolic syndrome and fatty liver disease in animals wikipedia.orgbiomolther.orgamsbio.com. Feeding animals a high-fat diet can lead to increased hepatic fat content and other metabolic alterations wikipedia.orgamsbio.com. Preclinical studies have demonstrated that this compound significantly reduces hepatic fat content in animals on a high-fat diet model wikipedia.orggalmedpharma.comamsbio.com. This effect is consistent with this compound's mechanism of inhibiting SCD1, which is involved in fatty acid synthesis galmedpharma.comamsbio.com.
Chemically-Induced Fibrosis Models (e.g., Thioacetamide)
Chemically-induced models are widely used to study liver fibrosis due to their ability to replicate key aspects of the fibrogenic process observed in humans. The thioacetamide (B46855) (TAA) model is a common example utilized in preclinical research. nih.gov Studies employing TAA-induced liver fibrosis in animal models have investigated the anti-fibrotic effects of this compound. researchgate.net Research indicates that this compound attenuates experimental fibrosis in chemical-induced models like the TAA model. researchgate.net TAA administration in models such as microminipigs has been shown to induce liver fibrosis characterized by elevated blood cytokine levels, continuous liver injury, increased expression of fibrosis-related genes, hepatocyte proliferation, and the congregation of immune cells like CD3-positive T cells and macrophages near the center of the hepatic lobule, along with increased alpha-smooth muscle actin (αSMA)-positive cells. nih.govnih.gov
Models of Cholestatic Liver Diseases (e.g., Primary Sclerosing Cholangitis Mouse Models)
Preclinical models of cholestatic liver diseases are crucial for evaluating potential therapies for conditions like Primary Sclerosing Cholangitis (PSC), which currently lack approved treatments. prnewswire.com Mouse models of PSC, such as the multidrug resistance 2 knockout (Mdr2-/-) mice and the 3,5-diethoxycarboncyl-1,4-dihydrocollidine (DDC) diet-induced model, are employed to study the effects of compounds like this compound on biliary fibrosis and inflammation. researchgate.netresearchgate.net
Studies using these models have demonstrated that this compound significantly attenuates and prevents biliary fibrosis. researchgate.netprnewswire.comprnewswire.com In Mdr2-/- mice with established biliary fibrosis and in the DDC diet-induced prevention model, this compound treatment led to significant reductions in measures of extracellular matrix (ECM) synthesis (mRNA expression of ECM components), liver collagen content (assessed by picrosirius red staining and hydroxyproline (B1673980) content), and myofibroblast activation (indicated by αSMA staining). researchgate.netresearchgate.net Additionally, levels of inflammatory markers such as IL6 and TNFα were reduced in the liver. researchgate.netresearchgate.net
Research in transformed human cholangiocyte cells (H69) and mouse large biliary epithelial cells (MLEs) showed that this compound significantly reduced the increased expression of the fibrotic marker plasminogen activator inhibitor-1 and hepatic stellate cell-activating genes (VEGFA and PDGFB) induced by TGFβ. prnewswire.comprnewswire.com this compound treatment resulted in a significant inhibition of TGFβ-induced hepatic fibrosis pathways while upregulating peroxisome proliferator activated receptor (PPAR) signaling. prnewswire.comprnewswire.com This effect is partially attributed to this compound inhibiting TGFβ-induced fibroinflammatory mediators in cholangiocytes by upregulating PPARα and -γ expression and activity. researchgate.netresearchgate.net
Table 1: Effects of this compound in Mouse Models of Biliary Fibrosis
| Model | Key Fibrotic/Inflammatory Markers Assessed | Observed Effect of this compound Treatment |
| Mdr2-/- Mouse | ECM synthesis, Collagen content, αSMA, IL6, TNFα | Significant reduction in all markers. researchgate.netresearchgate.net |
| DDC Diet-Induced Mouse | ECM synthesis, Collagen content, αSMA, IL6, TNFα | Significant reduction in all markers. researchgate.netresearchgate.net |
| TGFβ-activated H69 cells | PAI-1, VEGFA, PDGFB, TGFβ pathways | Significant reduction in marker expression, inhibition of pathways. prnewswire.comprnewswire.com |
| TGFβ-activated MLEs | PAI-1, VEGFA, PDGFB, TGFβ pathways | Significant reduction in marker expression, inhibition of pathways. prnewswire.comprnewswire.com |
Oncology Models
Preclinical oncology models are utilized to investigate the potential of this compound in cancer treatment, particularly in overcoming drug resistance in gastrointestinal (GI) cancers. investorroom.comdrugdiscoveryonline.com
Hepatoma Models
Hepatoma models are used to study liver cancer. Preclinical studies using hepatoma models have shown that this compound can enhance the efficacy of other therapeutic agents, such as Regorafenib. stocktitan.netprnewswire.com The combination of this compound and Regorafenib has demonstrated a significant interaction to suppress tumor growth in hepatoma models without causing toxicity to normal tissues. stocktitan.netprnewswire.com This enhanced tumor-killing effect is linked to increased autophagy and death receptor signaling. prnewswire.com
Colorectal Cancer Models
Colorectal cancer models are employed to investigate treatments for cancers of the colon and rectum. Preclinical studies have explored this compound's potential in colorectal cancer models, often in combination with existing therapies like Regorafenib. stocktitan.netprnewswire.com Research indicates that this compound enhances the effects of Regorafenib in colorectal cancer models in vitro and in vivo. prnewswire.com The combination works by enhancing autophagy through distinct mechanisms compared to Regorafenib alone, potentially offering a synergistic approach. stocktitan.net
Table 2: Effects of this compound in Preclinical Oncology Models (in combination with Regorafenib)
| Model | Combination Treatment | Observed Effect | Key Mechanism(s) Involved |
| Hepatoma Models (in vivo) | This compound + Regorafenib | Suppressed tumor growth without normal tissue toxicity. stocktitan.netprnewswire.com | Increased autophagy, death receptor signaling. prnewswire.com |
| Colorectal Cancer Models | This compound + Regorafenib | Enhanced Regorafenib effects, significant tumor-killing effect. stocktitan.netprnewswire.com | Enhanced autophagy through distinct mechanisms. stocktitan.net |
Models of Systemic Inflammatory Diseases (e.g., Dextran Sulfate Sodium-induced Colitis)
Models of systemic inflammatory diseases, such as the Dextran Sulfate Sodium (DSS)-induced colitis model, are used to study conditions like inflammatory bowel disease (IBD), including ulcerative colitis. prnewswire.comnih.govmdpi.com The DSS-induced colitis model is widely used due to its reproducibility and similarities to human ulcerative colitis, inducing inflammation, mucosal damage, and ulceration in the colon. nih.govmdpi.com
Preclinical studies have demonstrated statistically significant clinical and histological improvements with this compound treatment in a validated DSS model of IBD. prnewswire.com this compound was found to be effective in this model, showing significant improvements based on clinical and histological scores. prnewswire.com
In Vivo Analytical Techniques
Histological Examination: Techniques such as picrosirius red staining for collagen content, αSMA staining for myofibroblast activation, and general histological scoring (e.g., Ashcroft score for fibrosis, histological score for colitis based on inflammation and structural changes) are used to visualize and quantify tissue damage and the extent of fibrosis or inflammation. nih.govresearchgate.netresearchgate.netprnewswire.com
Molecular Analysis: Techniques like quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are used to assess gene expression levels of markers related to fibrosis, inflammation, and other relevant pathways. researchgate.netnih.govresearchgate.netresearchgate.net
Biochemical Assays: Measurement of biochemical markers in serum or tissue, such as hydroxyproline content (a marker for collagen deposition) and cytokine levels (e.g., IL6, TNFα), provides quantitative data on disease severity and response to treatment. nih.govresearchgate.netresearchgate.netprnewswire.com
Immunohistochemistry: This technique uses antibodies to detect specific proteins in tissue sections, such as type I collagen and αSMA, to evaluate fibrosis and cell activation. prnewswire.com
Imaging Techniques: While not specifically detailed for this compound in the provided snippets, techniques like confocal imaging with fluorescent dyes (e.g., nile-red fluorescence) can be used to visualize cellular components or processes in processed tissues. researchgate.net
These techniques, applied in conjunction with the described animal models, provide a comprehensive approach to evaluating the preclinical efficacy of this compound in various disease contexts.
Histopathological Analysis of Liver Tissues
Histopathological analysis of liver tissues is a fundamental method in preclinical research to evaluate the structural changes and severity of liver diseases. In studies involving this compound, this technique has been used to assess key features of liver injury, such as steatosis (fat accumulation), inflammation, hepatocyte ballooning, and fibrosis.
Preclinical studies using the methionine- and choline-deficient (MCD) diet mouse model, a widely used model for NASH, have demonstrated that this compound administration reduced features of steatohepatitis and fibrosis. nih.govresearchgate.net Histological staining methods, such as Hematoxylin and Eosin, Sudan III (for lipids), F4/80 and CD64 (markers for inflammation), and Sirius Red (for collagen/fibrosis), have been employed to quantify these improvements. nih.gov For instance, in one study, this compound treatment resulted in significant improvements compared to vehicle-treated mice on the MCD diet, including a 1.5-fold improvement in Sudan III staining, a 3.2-fold improvement in F4/80, a 5-fold improvement in CD64, and a 2.3-fold improvement in Sirius Red staining. nih.gov
Metabolomic Profiling of Liver and Serum
Metabolomic profiling involves the comprehensive analysis of metabolites within biological samples, providing insights into metabolic pathways and how they are affected by a compound. Preclinical studies with this compound have utilized metabolomics on liver tissue and serum to understand its impact on lipid and glucose metabolism. researchgate.netresearchgate.netresearchgate.net
In studies using the 0.1% MCD diet-fed mouse model, liver metabolomic analysis indicated that this compound improved glucose homeostasis, leading to the normalization of several key metabolites, including glucose, glucose-6-phosphate (G6P), fructose-6-phosphate (B1210287) (F6P), UDP-glucose, and ribulose-5-phosphate/xylulose-5-phosphate (Rbl5P/Xyl5P). researchgate.netwjgnet.comnih.gov This suggests that this compound influences pathways related to glycolysis and gluconeogenesis.
Comparison of serum metabolomic patterns between MCD-fed mice and NAFLD patients has shown a substantial overlap, supporting the relevance of these preclinical models for studying this compound's effects. researchgate.net Analysis of serum metabolomic data in treated mice revealed significant changes in numerous metabolites, including an increase in 2-aminobutyric acid and reductions in various monounsaturated fatty acids (MUFAs), polyunsaturated fatty acids (PUFAs), lysophosphatidylethanolamines (Lyso-PE), lysophosphatidylcholines (Lyso-PC), and lysophosphatidylinositols (Lyso-PI). researchgate.net
Proteomic Analysis of Tissues
Proteomic analysis, the large-scale study of proteins, is used to identify and quantify proteins in tissues and understand how their expression levels change in response to treatment. Preclinical research on this compound has included proteomic analysis of liver tissue to investigate its effects on protein expression profiles. researchgate.netresearchgate.net
In studies involving cultured mouse hepatocytes treated with this compound, proteomic analysis identified a significant number of proteins with altered expression levels compared to control groups. researchgate.netresearchgate.net For example, one study identified 3220 proteins, with 219 showing significant changes in content (P < 0.05) after this compound treatment. researchgate.net These differentially expressed proteins were classified based on their biological functions, providing clues about the pathways modulated by this compound, such as those related to fatty acid synthesis and oxidation, oxidative phosphorylation, and the tricarboxylic acid cycle. researchgate.netwjgnet.com this compound has been shown to downregulate stearoyl-CoA desaturase 1 (SCD1) protein expression in the liver, a key enzyme in fatty acid synthesis. galmedpharma.comresearchgate.nettaylorandfrancis.com
Preclinical Biomarker Analysis
Preclinical biomarker analysis involves identifying and evaluating biological indicators that can be used to assess disease severity, progression, and response to treatment. In the context of this compound research, various biomarkers have been analyzed in preclinical models to monitor its effects.
Analysis of serum liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are common preclinical biomarkers of liver injury. Studies in MCD-fed mice treated with this compound showed a trend towards decreased ALT and AST levels, although this was not always statistically significant in preclinical settings. nih.gov
More recently, advanced proteomic techniques have been used to identify novel pharmacodynamic biomarker signatures in blood samples from clinical trials, which can be translated back to preclinical investigations. prnewswire.comstocktitan.netstocktitan.netprnewswire.com A panel of 70 proteins has been identified as a pharmacodynamic signature associated with this compound treatment, reflecting changes in markers of systemic inflammation, oxidative stress, cardiac stress, and atherosclerotic plaque pathogenesis. prnewswire.comstocktitan.netstocktitan.netprnewswire.com Specific biomarkers, such as a decrease in Atrial Natriuretic Peptide (ANP), a marker for heart failure, and upregulation of KDM4C, an enzyme linked to liver fibrosis suppression, have been identified. prnewswire.comstocktitan.net While these specific findings are from clinical data, the methodologies and the identified protein targets inform and guide ongoing and future preclinical biomarker analysis.
Preclinical studies have also shown that this compound increases the flux through the transsulfuration pathway, leading to a rise in glutathione (GSH) and the GSH/oxidized GSH (GSSG) ratio, which are important cellular antioxidants and biomarkers of redox status. galmedpharma.comnih.govresearchgate.net
Academic Research Findings on Aramchol S Impact on Pathological Processes Preclinical
Inhibition and Reversal of Liver Fibrosis
Preclinical Study Findings on Aramchol's Impact
| Pathological Process | Animal Model/Cell Type | Key Findings | Source(s) |
| Hepatic Steatosis | MCD-fed mice | Reduced features of steatohepatitis; Improved liver histology. | researchgate.netnih.govgalmedpharma.com |
| Lipid Accumulation | MCD-fed mice, Hepatocytes | Decreased hepatic fatty acids and triglycerides; Downregulation of SCD1. | researchgate.netnih.govnih.govgalmedpharma.com |
| Hepatic Inflammation | MCD-fed mice, Cholangiocyte cell lines (H69, MLEs, PSC-Cs) | Reduced inflammation markers (F4/80, CD64, Il6, Tnfa); Attenuated TGFβ-induced inflammatory cytokine expression (IL6). | nih.govinvestorroom.combiorxiv.orgnih.gov |
| Liver Fibrosis | MCD-fed mice, Thioacetamide-induced fibrosis model, Biliary fibrosis mouse models (Mdr2-/-, DDC diet) | Reduced features of fibrosis; Significant effect on liver fibrosis (e.g., 70% decrease in Sirius Red); Attenuated biliary fibrosis. | researchgate.netnih.govnih.govgalmedpharma.cominvestorroom.combiorxiv.orgnih.govprnewswire.comitiger.comresearchgate.net |
| Anti-fibrotic on HSCs | Human HSC line (LX-2), Primary human HSCs | Reduced mRNA expression of fibrogenic markers (ACTA2, COL1A1); Inhibited collagen 1 secretion; Downregulated SCD1; Interfered with Wnt signaling. | biorxiv.orginvestorroom.comresearchgate.netnatap.orgnih.govnatap.orginvestorroom.com |
Downregulation of Fibrogenic Gene and Protein Expression (e.g., Collagen Type I Alpha 1, Actin Alpha 2)
Preclinical studies have demonstrated that this compound can downregulate the expression of genes and proteins associated with fibrosis. In human hepatic stellate cells (HSCs), this compound significantly reduced the mRNA levels of COL1A1 (Collagen Type I Alpha 1) and ACTA2 (Actin Alpha 2), which are markers of fibrogenesis nih.govresearchgate.net. This downregulation was observed in both a human HSC cell line (LX-2) and primary human HSCs nih.govresearchgate.net. Furthermore, this compound treatment inhibited the secretion of Collagen 1 (Col1α1) in LX-2 cells nih.govresearchgate.net. This effect is suggested to be mediated, at least in part, through the inhibition of SCD1 and the induction of PPARγ researchgate.netnih.govresearchgate.net. SCD1 knockdown in LX-2 cells mirrored the antifibrotic effects of this compound, while SCD1 overexpression diminished this compound's ability to suppress fibrogenic gene expression nih.gov.
Prevention and Attenuation of Biliary Fibrosis in Preclinical Models
Regulation of Glucose Metabolism and Insulin (B600854) Sensitivity
This compound has demonstrated effects on glucose metabolism and insulin sensitivity in preclinical settings emjreviews.combiomolther.orgnih.govresearchgate.netnih.govwindows.net.
Improvement of Liver Glucose Homeostasis in Animal Models
Preclinical research using the methionine and choline (B1196258) deficient (MCD) diet mouse model of NASH has explored this compound's impact on liver glucose metabolism emjreviews.comnih.govnih.govresearchgate.net. Treatment with this compound improved glycolysis/gluconeogenesis in mice fed the 0.1 MCD diet in a dose-dependent manner emjreviews.com. Metabolic analyses of these mice showed that while the 0.1 MCD diet led to a reduction in liver glucose and related intermediates, this compound treatment improved these levels emjreviews.com. These findings suggest that this compound contributes to improved liver glucose homeostasis in this model emjreviews.com.
Effects on Glycolysis and Gluconeogenesis Pathways in Preclinical Studies
Studies in hepatocytes have provided insights into how this compound influences glycolysis and gluconeogenesis. This compound treatment in hepatocytes activated the AMPK pathway and inhibited the mTORC1 pathway emjreviews.comnih.gov. This modulation led to the inhibition of processes like gluconeogenesis emjreviews.comnih.gov. Analysis of the TCA cycle in this compound-treated hepatocytes showed an increase in the number of rounds that malate (B86768) remained in the cycle, indicating a reduction in cataplerosis, which is linked to reduced gluconeogenesis emjreviews.comnih.gov. These in vitro results support the idea that this compound regulates hepatocyte metabolism by shifting it from anabolism towards catabolism, thereby inhibiting gluconeogenesis nih.gov.
Influence on Cellular Redox Homeostasis and Oxidative Stress Mitigation
This compound has been shown to influence cellular redox homeostasis and mitigate oxidative stress in preclinical models emjreviews.comnih.govresearchgate.netub.edudntb.gov.uafrontiersin.org. Oxidative stress is a significant factor in the progression of liver diseases like NASH emjreviews.comnih.govresearchgate.netfrontiersin.org. This compound treatment in the 0.1 MCD fed mouse model increased the flux through the transsulfuration pathway, resulting in a rise in glutathione (B108866) (GSH) and the GSH/GSSG ratio nih.govresearchgate.net. Glutathione is a major cellular antioxidant that helps maintain intracellular redox status nih.govresearchgate.net. This suggests that this compound contributes to maintaining cellular redox homeostasis and mitigating oxidative stress in the context of steatohepatitis nih.govresearchgate.net.
Modulation of Tumor Growth and Signaling in Oncology Models
Preclinical oncology studies have investigated the effects of this compound, particularly in combination with other therapeutic agents prnewswire.comstocktitan.netlarvol.com. Results from studies in mouse models of liver and colon cancers have shown that a combination of this compound and Regorafenib significantly reduced hepatic tumor growth prnewswire.comstocktitan.netlarvol.com. The cell killing effect observed in vitro and in vivo was attributed to increased autophagy and death receptor signaling prnewswire.comstocktitan.netlarvol.com. This compound enhanced both the flux and autolysosome formation caused by Regorafenib, activating ATM and AMPK while inactivating mTORC1 and mTORC2 pathways prnewswire.com. The combination of Regorafenib and this compound was found to suppress tumor growth in hepatoma models without causing toxicity to normal tissues prnewswire.com. These findings suggest that this compound can interact with multi-kinase inhibitors like Regorafenib to enhance their effects in gastrointestinal tumor cells, potentially offering a new therapeutic strategy prnewswire.comstocktitan.net.
Data Tables
Below are interactive tables summarizing some of the preclinical findings discussed.
Table 1: Effect of this compound on Fibrogenic Gene Expression in HSCs
| Gene | Effect of this compound (vs. Vehicle) | Cell Type | Reference |
| COL1A1 | Significantly Reduced mRNA | LX-2 cells, Primary hHSCs | nih.govresearchgate.net |
| ACTA2 | Significantly Reduced mRNA | LX-2 cells, Primary hHSCs | nih.govresearchgate.net |
| SCD1 | Significantly Reduced mRNA | LX-2 cells, Primary hHSCs | nih.govresearchgate.net |
| PPARG | Significantly Increased mRNA | LX-2 cells, Primary hHSCs | nih.govresearchgate.net |
| PAI-1 | Significantly Attenuated Expression | H69, MLEs | biorxiv.orgcheckorphan.orgprnewswire.comresearchgate.net |
| VEGFA | Significantly Attenuated Expression | H69, MLEs | biorxiv.orgcheckorphan.orgprnewswire.comresearchgate.net |
| PDGFB | Significantly Attenuated Expression | H69, MLEs | biorxiv.orgcheckorphan.orgprnewswire.comresearchgate.net |
| IL6 | Markedly Reduced Expression | H69, PSC-Cs | biorxiv.orgresearchgate.net |
Table 2: Effect of this compound on Glucose Metabolism and Redox Homeostasis in Preclinical Models
| Parameter/Pathway | Effect of this compound (vs. Control) | Model/Cell Type | Reference |
| Glycolysis/Gluconeogenesis | Improved (Dose-dependent) | 0.1 MCD fed mice | emjreviews.com |
| Liver Glucose Homeostasis | Improved | 0.1 MCD fed mice | emjreviews.com |
| AMPK pathway | Activated | Hepatocytes, mouse models | emjreviews.comprnewswire.comnih.gov |
| mTORC1 pathway | Inhibited | Hepatocytes, mouse models | emjreviews.comprnewswire.comnih.gov |
| Transsulfuration pathway | Increased flux | 0.1 MCD fed mice | nih.govresearchgate.net |
| GSH/GSSG ratio | Increased | 0.1 MCD fed mice | nih.govresearchgate.net |
Table 3: Effect of this compound in Oncology Models
| Combination Therapy | Effect on Tumor Growth | Mechanism | Model | Reference |
| This compound + Regorafenib | Significantly Reduced | Increased autophagy, death receptor signaling | Liver and colon cancer mice | prnewswire.comstocktitan.netlarvol.com |
Enhanced Cell-Killing Effects via Autophagy and Death Receptor Signaling Pathways
Preclinical studies have indicated that this compound can enhance cell-killing effects, particularly in the context of gastrointestinal (GI) cancers, through mechanisms involving increased autophagy and death receptor signaling stocktitan.netprnewswire.com. Research conducted at Virginia Commonwealth University (VCU) has shown that a combination of this compound with multi-kinase inhibitors significantly reduced hepatic tumor growth in mouse models stocktitan.netprnewswire.com. This cell-killing effect, observed both in vitro and in vivo, was attributed to the activation of autophagy and death receptor signaling pathways stocktitan.netprnewswire.com. This compound was found to enhance both the flux and autolysosome formation induced by certain multi-kinase inhibitors prnewswire.com. This enhancement involved the activation of ATM and AMPK pathways and the inactivation of mTORC1 and mTORC2 pathways stocktitan.netprnewswire.com. These findings suggest that this compound's ability to modulate autophagy contributes to its pro-apoptotic effects in specific cancer cell types mdpi.com.
Synergistic Interactions with Multi-Kinase Inhibitors
This compound has demonstrated synergistic interactions with multi-kinase inhibitors in preclinical models of GI cancers stocktitan.netprnewswire.com. Studies have shown that this compound interacted with multi-kinase inhibitors such as Sorafenib, Regorafenib, and Lenvatinib, leading to enhanced killing of GI tumor cells stocktitan.netprnewswire.com. Regorafenib exhibited the greatest synergistic effect when combined with this compound stocktitan.netprnewswire.com. This synergy is thought to stem from this compound's distinct mechanism of action, which complements that of multi-kinase inhibitors stocktitan.netprnewswire.com. While multi-kinase inhibitors target various signaling pathways involved in cancer cell proliferation and survival, this compound's role as an SCD1 inhibitor targets lipid metabolism, an emerging strategy in oncology wikipedia.orgstocktitan.net. The combination of this compound and Regorafenib has been shown to suppress tumor growth in hepatoma models without causing toxicity to normal tissues, addressing a critical concern in cancer therapy stocktitan.netprnewswire.com. Targeting lipid metabolism with SCD1 inhibition by this compound is considered a promising strategy to potentially overcome resistance to tyrosine kinase inhibitors in hepatocellular carcinoma (HCC) and colorectal cancers prnewswire.comprnewswire.com.
Preclinical data on the synergistic effects of this compound with multi-kinase inhibitors in GI cancer models:
| Multi-Kinase Inhibitor | Observed Interaction with this compound | Effect on Tumor Growth (Hepatoma Models) | Reference |
| Sorafenib | Interaction to kill GI tumor cells | Not specified for combination | stocktitan.netprnewswire.com |
| Regorafenib | Strongest interaction to kill GI tumor cells; enhanced autophagy | Suppressed without normal tissue toxicities | stocktitan.netprnewswire.com |
| Lenvatinib | Interaction to kill GI tumor cells | Not specified for combination | stocktitan.netprnewswire.com |
Impact on Other Organ Systems (e.g., Cardiac Fibrosis, Intestinal Inflammation)
Beyond its primary focus on liver diseases like NASH, preclinical research is exploring this compound's impact on other organ systems, including potential effects on cardiac fibrosis and intestinal inflammation investorroom.compulmonaryfibrosisnews.comprnewswire.com.
This compound's anti-fibrotic activity, initially observed in liver models, is being investigated in other organs pulmonaryfibrosisnews.comprnewswire.cominvestorroom.comemjreviews.com. Studies in a validated mouse model of induced pulmonary fibrosis (IPF) demonstrated that treatment with this compound led to statistically significant improvements in fibrosis markers, comparable to the effects of pirfenidone, an approved IPF therapy pulmonaryfibrosisnews.cominvestorroom.com. These markers included hydroxyproline (B1673980), Ashcroft score, percentage collagen proportionate area (% CPA), and immunohistochemistry for type I collagen and α-SMA pulmonaryfibrosisnews.cominvestorroom.com.
Furthermore, this compound has been evaluated in a mouse model of inflammatory bowel disease (IBD), specifically a DSS-induced colitis model which shares similarities with human ulcerative colitis pulmonaryfibrosisnews.comprnewswire.com. In this model, this compound treatment resulted in statistically significant clinical and histological improvements pulmonaryfibrosisnews.comprnewswire.com. These improvements included reduced inflammation and structural changes in the colon pulmonaryfibrosisnews.comprnewswire.com. This compound was found to be effective, with significance levels of p < 0.05 for clinical improvements and p < 0.01 for histological scores prnewswire.com. Control groups in these studies included standard treatments like 5-ASA and local steroids prnewswire.com.
Emerging research also suggests potential for this compound in addressing cardiac stress. Biomarker analysis from clinical studies, while not strictly preclinical, indicates that this compound may lead to a significant decrease in Atrial Natriuretic Peptide (ANP), a validated clinical marker for heart failure and left ventricular dysfunction prnewswire.comfirstwordpharma.comlarvol.com. This finding underscores the potential for this compound's application in broader cardiometabolic markets and highlights its multi-system therapeutic potential beyond the liver prnewswire.comfirstwordpharma.com. Preclinical in vitro and ex vivo studies are planned or underway to further unravel the mechanisms by which this compound-based combinations could target cardiac fibrosis investorroom.com.
Preclinical findings in other organ systems:
| Organ System | Preclinical Model | Observed Effects | Key Markers/Findings | Reference |
| Lungs (Fibrosis) | Bleomycin-induced IPF mouse model | Statistically significant fibrosis improvement comparable to pirfenidone | Reduced hydroxyproline (P<0.05), improved Ashcroft score (P<0.005), reduced % CPA (P<0.001), reduced type I collagen and α-SMA (P<0.005) | pulmonaryfibrosisnews.cominvestorroom.com |
| Gastrointestinal Tract (Inflammation/Fibrosis) | DSS-induced colitis mouse model (IBD) | Statistically significant clinical and histological improvements; reduced inflammation and colon structural changes; most effective compound tested compared to controls | Clinical improvements (P<0.05), histological score improvements (P<0.01) | pulmonaryfibrosisnews.comprnewswire.com |
| Heart (Fibrosis/Stress) | Planned/Underway preclinical studies | Potential for targeting cardiac fibrosis; observed decrease in ANP in clinical biomarker analysis suggesting potential in cardiac stress reduction | ANP decrease (clinical biomarker); in vitro and ex vivo studies planned to explore mechanisms in cardiac fibrosis. investorroom.comprnewswire.comfirstwordpharma.comlarvol.com | investorroom.comprnewswire.comfirstwordpharma.comlarvol.com |
| Biliary System (Fibrosis) | Mouse models of primary sclerosing cholangitis (PSC) | Attenuated and prevented biliary fibrosis; significantly inhibited TGFβ-induced hepatic fibrosis pathways; upregulated PPAR signaling | Reduced expression of plasminogen activator inhibitor-1, VEGFA, and PDGFB in activated human and mouse biliary cells. larvol.comitiger.com | larvol.comitiger.com |
Conceptual and Translational Research Implications of Aramchol S Mechanisms
Elucidation of Parallel and Synergistic Mechanisms of Action
Research into Aramchol has elucidated a complex interplay of mechanisms that contribute to its therapeutic effects. The primary identified mechanism is the inhibition of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids (MUFAs). wikipedia.orggalmedpharma.com This inhibition leads to decreased synthesis and increased beta-oxidation of fatty acids, ultimately reducing the storage of triglycerides and other fatty acid esters, particularly in the liver. wikipedia.orgnih.gov
Beyond SCD1 inhibition, this compound has been shown to influence other critical pathways. It increases metabolite flux through the trans-sulfuration pathway, resulting in an elevation of glutathione (B108866) (GSH) and the GSH/glutathione disulfide (GSSG) ratio, which helps maintain cellular antioxidant levels and intracellular redox status. galmedpharma.comnih.gov Furthermore, this compound activates the ABCA1 transporter, a crucial component of reverse cholesterol transport, stimulating cholesterol efflux. wikipedia.org This activation is notable as it is ABCA1-dependent but appears to be apoA-I-independent and does not affect transcriptional control, differentiating this compound from other molecules that influence cholesterol efflux. wikipedia.org
In hepatic stellate cells (HSCs), which play a central role in liver fibrosis, this compound downregulates SCD1 and upregulates PPARγ. nih.govresearchgate.net This dual action contributes to the reduction of fibrogenic gene expression and attenuates HSC activation. nih.gov The observed antifibrotic effect in HSCs occurs before changes in SCD1 mRNA are detectable, suggesting additional, yet to be fully elucidated, mechanisms contributing to its antifibrotic activity in these cells. nih.gov
Preclinical studies have also revealed synergistic interactions between this compound and other therapeutic agents, such as Regorafenib in gastrointestinal cancers. stocktitan.netprnewswire.com This synergy is mediated by enhanced autophagy flux and autolysosome formation, involving the activation of ATM and AMPK pathways and simultaneous inactivation of mTORC1 and mTORC2 pathways. stocktitan.netprnewswire.com This suggests that this compound's mechanisms can complement those of other drugs, potentially overcoming resistance and enhancing efficacy in different disease contexts. stocktitan.netinvestorroom.com
Role as a Pleiotropic Modulator of Metabolic and Fibro-inflammatory Pathways
This compound's impact extends across multiple metabolic and fibro-inflammatory pathways, positioning it as a pleiotropic modulator. Its core action on SCD1 directly influences lipid metabolism by reducing hepatic fat accumulation and improving insulin (B600854) sensitivity. wikipedia.orgnih.gov This metabolic modulation is crucial in diseases like MASH, where impaired lipid metabolism is a key driver of pathology. mdpi.combiomolther.org
The compound also exerts significant anti-inflammatory effects. Analysis of clinical trial data has revealed that this compound treatment leads to a decrease in markers of chronic systemic inflammation. stocktitan.netprnewswire.com This is consistent with its influence on pathways like the trans-sulfuration pathway, which helps maintain cellular redox homeostasis and can mitigate inflammation driven by oxidative stress. galmedpharma.comnih.gov
Furthermore, this compound demonstrates direct antifibrotic activity. By downregulating SCD1 and upregulating PPARγ in HSCs, it reduces the expression of genes involved in extracellular matrix production and attenuates fibrogenesis. nih.govresearchgate.net This direct effect on fibrosis, independent of its impact on steatosis, highlights its potential in treating fibrotic conditions in various organs. Preclinical studies have shown significant anti-fibrotic effects in models of lung and gastrointestinal fibrosis, suggesting that the role of SCD1 in lipid metabolism and fibrosis is replicated in organs beyond the liver. prnewswire.com
The observed reduction in markers of oxidative and cardiac stress, as well as atherosclerotic plaque pathogenesis in patients treated with this compound, further underscores its pleiotropic nature and potential benefits in cardiometabolic diseases. stocktitan.netprnewswire.comgurufocus.com The significant decrease in Atrial Natriuretic Peptide (ANP), a validated marker for heart failure, is particularly noteworthy in this regard. stocktitan.netprnewswire.comstocktitan.net
Strategic Positioning of SCD1 Inhibition in Disease Pathophysiology Research
The strategic positioning of SCD1 inhibition in disease pathophysiology research is significantly influenced by the insights gained from studying this compound. SCD1 is recognized as a "metabolic master switch" due to its importance in multiple organs and activities. investorroom.com Its role in synthesizing MUFAs impacts triglyceride synthesis, cholesterol esterification, and membrane phospholipid composition, all of which are dysregulated in various metabolic and inflammatory diseases. galmedpharma.com
This compound, as a liver-targeted SCD1 modulator, provides a valuable tool for investigating the specific contributions of hepatic SCD1 to systemic disease. wikipedia.orgemjreviews.com Unlike complete SCD1 knockout, which can lead to adverse consequences, this compound's partial inhibition (shown to reach 70-83%) allows for the study of the therapeutic potential of modulating, rather than eliminating, SCD1 activity. wikipedia.orgresearchgate.net
Research with this compound reinforces the concept that targeting lipid metabolism through SCD1 inhibition can impact not only steatosis but also inflammation and fibrosis. nih.govpatsnap.com This is particularly relevant in complex diseases like MASH, where multiple interconnected pathways contribute to disease progression. mdpi.combiomolther.org The findings in non-liver fibrosis models also suggest that SCD1 inhibition may be a relevant therapeutic strategy for fibrotic conditions in other organs, broadening the scope of SCD1 research beyond hepatic diseases. prnewswire.com
Furthermore, the observed synergy between this compound and other agents, such as tyrosine kinase inhibitors in cancer models, highlights the potential of SCD1 inhibition as a strategy to overcome drug resistance and enhance the efficacy of existing therapies by influencing lipid metabolic pathways implicated in resistance mechanisms. stocktitan.netprnewswire.cominvestorroom.com
Development of Novel Pharmacodynamic Biomarkers Based on Mechanistic Understanding
The mechanistic understanding of this compound's actions has directly facilitated the development of novel pharmacodynamic biomarkers. The identification of a 70-protein panel in the Phase 3 ARMOR study serves as a significant advancement in this area. stocktitan.netprnewswire.comstocktitan.net This panel forms a distinct pharmacodynamic signature that reflects this compound's biochemical and physiological effects. stocktitan.netprnewswire.com
Analysis of this protein signature has provided insights into the drug's impact on systemic inflammation, oxidative stress, and atherosclerotic processes. stocktitan.netprnewswire.com Specific markers, such as the significant reduction in ANP and the stimulated expression of KDM4C (linked to liver fibrosis suppression), have been identified as potential indicators of treatment response and broader therapeutic effects. stocktitan.netstocktitan.netinvesting.com
These pharmacodynamic markers hold significant research implications. They can serve as potential liquid biopsies for early efficacy indication in clinical trials, potentially optimizing patient selection and predicting outcomes earlier than traditional methods like liver biopsies. stocktitan.netstocktitan.net The development of cost-effective, high-throughput assays to measure this protein signature could further accelerate clinical development and provide real-time evaluation of drug response. prnewswire.cominvesting.comprnewswire.com This data-driven approach to biomarker development, leveraging advanced proteomics and AI technologies, exemplifies how mechanistic understanding can be translated into practical tools for clinical research and potentially personalized medicine. gurufocus.comstocktitan.net
Potential for Combination Research Strategies Based on Preclinical Synergies
Preclinical research demonstrating synergistic effects of this compound with other therapeutic agents provides a strong rationale for exploring combination research strategies. The observed synergy with Regorafenib in gastrointestinal cancer models, mediated by distinct mechanisms influencing autophagy, suggests that combining this compound with tyrosine kinase inhibitors could be a promising approach to overcome drug resistance in certain cancers. stocktitan.netprnewswire.cominvestorroom.com Research is planned to investigate this in a Phase 1b study. stocktitan.net
In the context of MASH, the understanding of this compound's unique anti-fibrotic mechanism, which complements agents primarily targeting metabolic aspects like liver fat, supports the rationale for combination therapies. prnewswire.com Galmed Pharmaceuticals has long advocated for combination therapy as the optimal treatment for MASH, believing that this compound's anti-fibrotic profile makes it an ideal backbone for such regimens. investorroom.comprnewswire.com The granting of a patent covering this compound with Resmetirom, a thyroid hormone receptor-β agonist that reduces liver fat, exemplifies this strategic approach of combining compounds with complementary actions to achieve a more comprehensive therapeutic solution. prnewswire.com
These preclinical synergies and strategic considerations highlight the potential for future research to investigate various combination regimens involving this compound to target the multifaceted nature of diseases like MASH and cancer more effectively. nih.gov
Advancement of Research Methodologies for Compound Evaluation (e.g., Artificial Intelligence in Pathology, Organ-on-a-Chip Technologies)
The evaluation of compounds like this compound is increasingly benefiting from advancements in research methodologies, including artificial intelligence (AI) in pathology and organ-on-a-chip technologies.
AI quantitative digital analysis of histological images has been employed to assess the antifibrotic effects of this compound in clinical studies. investorroom.com This approach can generate continuous histological fibrosis scores, offering greater sensitivity and a larger dynamic range compared to conventional pathology, thereby providing a more objective and potentially earlier assessment of treatment response. investorroom.com AI is also being leveraged in the analysis of complex proteomic data to identify pharmacodynamic biomarker signatures, as demonstrated in the this compound ARMOR study. prnewswire.comgurufocus.comstocktitan.net
Organ-on-a-chip (OoC) technology offers promising in vitro platforms that can simulate human organ-level physiology and pathophysiology, providing more human-relevant models for drug evaluation compared to traditional 2D cultures or animal models. researchgate.netfrontiersin.orgnih.gov While not specifically detailed for this compound in the provided search results, the general application of OoC in modeling liver diseases like NAFLD/MASH for drug screening purposes is well-established. mdpi.com OoC technology can reproduce key pathogenic features and allow for the study of drug effects in a controlled microenvironment. mdpi.com
The integration of AI with OoC technology is an emerging area with significant potential for advancing compound evaluation. AI can assist in the design and optimization of OoC platforms and, crucially, in the analysis and interpretation of the large and complex datasets generated by these systems. researchgate.netfrontiersin.orgnih.govmdpi.comnih.gov This synergy can enhance the accuracy and reproducibility of drug screening and disease modeling, potentially accelerating the identification and evaluation of promising compounds like this compound. mdpi.com
Q & A
Q. What is the molecular mechanism of Aramchol in modulating lipid metabolism and fibrosis?
this compound, a synthetic conjugate of cholic acid and arachidic acid, primarily inhibits stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism. Preclinical studies demonstrate that SCD1 inhibition reduces hepatic fat synthesis and increases β-oxidation, leading to decreased triglyceride storage . In cholangiocytes and hepatocytes, this compound also upregulates PPARα/γ signaling, which enhances lipid oxidation and reduces fibroinflammatory pathways (e.g., TGFβ-induced collagen deposition) . Methodologically, these effects are validated via RNA sequencing (RNA-seq) in cell models and histopathological techniques (e.g., picrosirius red staining) in murine fibrosis models .
Q. How are clinical trials for this compound designed to assess efficacy in NASH patients?
Phase 2b/3 trials (e.g., ARREST, ARMOR) employ randomized, double-blind, placebo-controlled designs with liver histology (biopsy-based NASH resolution) and MRI-derived proton density fat fraction (MRI-PDFF) as primary endpoints . For example, the ARREST trial stratified patients into 400 mg, 600 mg, and placebo arms, using mixed-model repeated measures (MMRM) to analyze hepatic fat reduction. Secondary endpoints include fibrosis stage improvement (≥1 grade) and metabolic parameters (e.g., HbA1c, HOMA-IR) .
Q. What are the key efficacy findings from meta-analyses of this compound trials?
Systematic reviews of 3 randomized trials (n=231 patients) show conflicting results: while this compound 600 mg reduced liver fat by -3.2% (vs. placebo) in the ARREST trial, meta-analyses found no significant improvement in ALT, AST, cholesterol, or insulin resistance. Heterogeneity (I²=88% for ALT) was resolved by excluding outliers, revealing a nominal increase in ALT levels (MD=15.94 U/L) in the this compound group . These discrepancies highlight the need for standardized endpoints and longer trial durations .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound’s impact on liver enzymes and histology?
Contradictions arise from variations in dosing, trial duration, and patient subpopulations. For instance, the ARREST trial reported dose-dependent reductions in liver fat (-3.41% with 400 mg vs. placebo) but no significant ALT/AST improvements , while a meta-analysis found increased ALT levels post-treatment . Methodologically, subgroup analyses (e.g., BMI >30 kg/m², HIV-associated NAFLD) and sensitivity testing (e.g., excluding short-term studies) are critical to address heterogeneity . Advanced statistical models (e.g., Bayesian network meta-analysis) could further contextualize conflicting outcomes.
Q. What preclinical models validate this compound’s anti-fibrotic effects, and what are their limitations?
In Mdr2-/- mice (a model of biliary fibrosis), this compound reduced collagen deposition (via picrosirius red staining), hydroxyproline content, and α-SMA expression by >50% . RNA-seq in H69 cholangiocytes showed suppression of TGFβ-induced fibrotic pathways (e.g., Col1a, Serpine1) and upregulation of PPAR signaling . Limitations include species-specific metabolic differences and the absence of immune cell modulation in these models, necessitating humanized mouse studies or co-culture systems .
Q. What methodologies are used to evaluate this compound’s synergy with other therapies (e.g., THR-β agonists)?
Combination therapies (e.g., this compound + ASC41, a THR-β agonist) are tested in xenograft models and patient-derived organoids (PDOs). In HepG2 xenografts, co-treatment with this compound and donafenib (a sorafenib derivative) reduced tumor growth by 90% via dual SCD1/p53 inhibition . Synergy is quantified using Chou-Talalay combination indices and validated through transcriptomic profiling (e.g., RNA-seq for pathway enrichment) .
Q. How do researchers address the lack of long-term efficacy data for this compound?
The ongoing ARMOR phase 3 trial (NCT04104321) evaluates this compound 300 mg twice daily over 72–120 weeks in 2,000 patients with biopsy-confirmed NASH and fibrosis. Primary endpoints include NASH resolution (NAS score reduction ≥2) and fibrosis improvement (≥1 stage). Interim analyses use liver stiffness measurements (VCTE) and exploratory biomarkers (e.g., PRO-C3) to predict long-term outcomes .
Q. What novel biomarkers are being developed to predict this compound responsiveness?
Collaborations with Owl Liver Health (OWL) focus on blood-based biomarkers, including SCD1 activity (via palmitoleic acid/stearic acid ratios) and PPAR-responsive gene panels (e.g., CPT1A, PDK4) . Machine learning models integrating multi-omics data (e.g., proteomics, lipidomics) from the ARMOR trial aim to identify subpopulations with >30% liver fat reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
